ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Its structure features:
- A thiazolo[3,2-a]pyrimidine core with a 3-oxo-2,3-dihydro configuration.
- A 4-(acetyloxy)-3-methoxyphenyl substituent at position 3.
- A 3,4-dimethoxybenzylidene group at position 2 (E-configuration).
- A 7-methyl group and an ethyl carboxylate at position 5.
Synthesis typically involves condensation reactions between substituted aldehydes and thiouracil derivatives under acidic or microwave-assisted conditions . X-ray crystallography reveals a puckered thiazolo-pyrimidine ring system stabilized by C–H···O hydrogen bonds, which influence its crystalline packing and solubility .
Properties
Molecular Formula |
C28H28N2O8S |
|---|---|
Molecular Weight |
552.6 g/mol |
IUPAC Name |
ethyl (2E)-5-(4-acetyloxy-3-methoxyphenyl)-2-[(3,4-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C28H28N2O8S/c1-7-37-27(33)24-15(2)29-28-30(25(24)18-9-11-20(38-16(3)31)22(14-18)36-6)26(32)23(39-28)13-17-8-10-19(34-4)21(12-17)35-5/h8-14,25H,7H2,1-6H3/b23-13+ |
InChI Key |
ISMMOHIBASRDLH-YDZHTSKRSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC(=O)C)OC)C(=O)/C(=C\C4=CC(=C(C=C4)OC)OC)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC(=O)C)OC)C(=O)C(=CC4=CC(=C(C=C4)OC)OC)S2)C |
Origin of Product |
United States |
Biological Activity
Ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with potential biological activities. The structure features multiple functional groups that may contribute to its pharmacological properties, making it a subject of interest in medicinal chemistry and pharmacology.
Molecular Structure
| Property | Value |
|---|---|
| Molecular Formula | C26H24N2O6S |
| Molecular Weight | 492.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | MQFSKYXSXUEZFP-KGENOOAVSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzymatic Inhibition : It may inhibit specific enzymes involved in inflammatory pathways, particularly cyclooxygenase (COX) enzymes. This inhibition can lead to reduced production of pro-inflammatory mediators like prostaglandins .
- Receptor Modulation : The compound may bind to cellular receptors, influencing signaling pathways that regulate cellular responses to inflammation and pain .
- DNA/RNA Interaction : There is potential for intercalation or binding to nucleic acids, which could affect gene expression and cellular proliferation.
Anti-inflammatory Activity
Several studies have evaluated the anti-inflammatory properties of similar thiazolopyrimidine compounds. For instance:
- A derivative exhibited significant COX-II inhibitory activity with an IC50 value of 0.011 µM, demonstrating a potent anti-inflammatory effect compared to standard drugs like Rofecoxib .
- In vivo studies indicated that compounds with similar structures reduced inflammation in models of arthritis and other inflammatory conditions.
Anticancer Potential
Research has suggested that thiazolopyrimidine derivatives may possess anticancer properties:
- Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Case Studies
-
Case Study on COX Inhibition :
- A study focused on the synthesis and evaluation of thiazolopyrimidine derivatives found that specific modifications enhanced COX-II selectivity while minimizing ulcerogenic effects. The findings suggest that structural variations significantly impact biological activity.
-
Anticancer Activity Assessment :
- Research involving the evaluation of thiazolopyrimidine analogs against breast cancer cell lines indicated that certain derivatives induced apoptosis and inhibited cell proliferation effectively.
Comparison with Similar Compounds
Key Findings :
- Electron-Donating vs. Electron-Withdrawing Groups : The 3,4-dimethoxy substituent (target compound) enhances π-π stacking with biological targets compared to electron-withdrawing groups like nitro . The 2-methoxy analog () lacks this synergistic electronic profile.
- Spatial Arrangement : The 3,4-dimethoxybenzylidene group induces greater planarity in the molecule, improving binding to kinase active sites in anticancer assays .
Variations in the Aryl Substituent at Position 5
Key Findings :
- Polar vs. Nonpolar Groups: The 4-(acetyloxy)-3-methoxyphenyl group in the target compound enhances solubility in polar solvents (e.g., DMSO) compared to nonpolar bromophenyl derivatives .
- Heterocyclic Substitutions : Thiophene-containing analogs () show shifted activity toward fungal targets, likely due to sulfur-mediated interactions with fungal enzymes.
Q & A
Q. What computational tools predict the compound’s interactions with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
